molecular formula C21H16ClN3O5S B11207712 (2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide

(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide

Cat. No.: B11207712
M. Wt: 457.9 g/mol
InChI Key: BYIPOQJAUMRRQW-WAPJZHGLSA-N
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Description

(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a thienopyrazole moiety

Preparation Methods

The synthesis of (2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide involves multiple steps, starting with the preparation of the benzodioxole and thienopyrazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the thienopyrazole moiety can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: The acrylamide group can participate in Michael addition reactions with nucleophiles like thiols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, potassium tert-butoxide), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to (2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide include:

Properties

Molecular Formula

C21H16ClN3O5S

Molecular Weight

457.9 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C21H16ClN3O5S/c22-14-3-5-15(6-4-14)25-21(16-10-31(27,28)11-17(16)24-25)23-20(26)8-2-13-1-7-18-19(9-13)30-12-29-18/h1-9H,10-12H2,(H,23,26)/b8-2-

InChI Key

BYIPOQJAUMRRQW-WAPJZHGLSA-N

Isomeric SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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